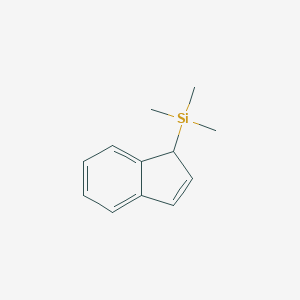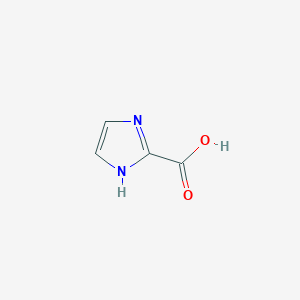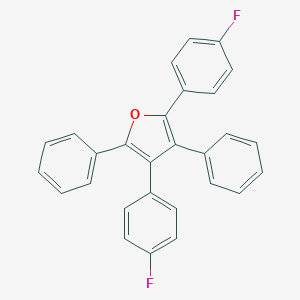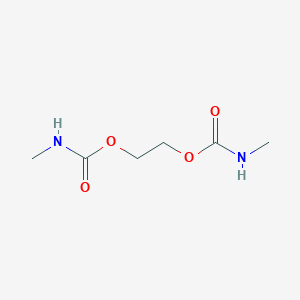
2-(methylcarbamoyloxy)ethyl N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylcarbamoyloxy)ethyl N-methylcarbamate (MCM) is a carbamate insecticide that has been widely used in agriculture and public health programs. MCM is a white crystalline solid that is soluble in water and various organic solvents. It is known for its broad-spectrum insecticidal activity against a wide range of pests, including mosquitoes, flies, cockroaches, and ants.
Aplicaciones Científicas De Investigación
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. It has been used to investigate the mechanisms of action of carbamate insecticides, including their effects on acetylcholinesterase (AChE) activity, neurotransmitter release, and oxidative stress. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has also been used to evaluate the toxicity of carbamate insecticides in various animal models, including rats, mice, and birds.
Mecanismo De Acción
2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, which means it blocks the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate also induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant enzymes, leading to cellular damage and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been shown to cause a wide range of biochemical and physiological effects in insects, mammals, and humans. In insects, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate causes inhibition of AChE activity, leading to overstimulation of the nervous system, paralysis, and death. In mammals, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate can cause inhibition of AChE activity, leading to symptoms such as muscle weakness, respiratory distress, and convulsions. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has also been shown to induce oxidative stress and damage to various organs, including the liver, kidney, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, including its broad-spectrum insecticidal activity, low cost, and availability. However, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate also has some limitations, including its potential toxicity to humans and the environment, and its narrow therapeutic index. Therefore, caution should be taken when using 2-(methylcarbamoyloxy)ethyl N-methylcarbamate in laboratory experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods to improve the yield and purity of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, the investigation of the molecular mechanisms of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate-induced oxidative stress, and the evaluation of the potential health effects of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate exposure in humans. Other areas of research could include the identification of new insecticide targets and the development of new insecticides with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate is a carbamate insecticide that has been widely used in agriculture and public health programs. It has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, but caution should be taken when using it in laboratory experiments. There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods and the investigation of its potential health effects in humans.
Métodos De Síntesis
2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be synthesized by the reaction of N-methylcarbamoyl chloride with 2-hydroxyethyl methylcarbamate in the presence of a base. The reaction produces 2-(methylcarbamoyloxy)ethyl N-methylcarbamate as a white crystalline solid with a yield of around 70-80%. The purity of the synthesized 2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be increased by recrystallization from a suitable solvent.
Propiedades
Número CAS |
18394-95-1 |
|---|---|
Nombre del producto |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-7-5(9)11-3-4-12-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clave InChI |
PHHAAQPSEAWTQC-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCCOC(=O)NC |
SMILES canónico |
CNC(=O)OCCOC(=O)NC |
Otros números CAS |
18394-95-1 |
Sinónimos |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



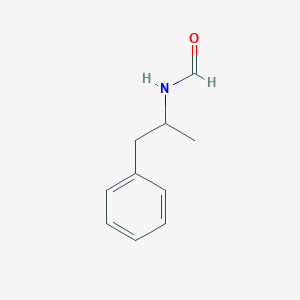
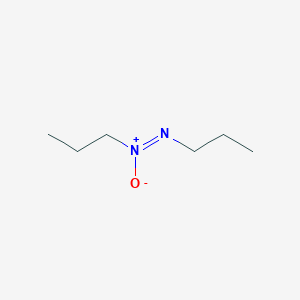
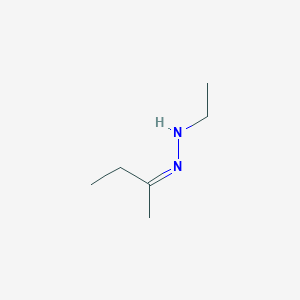
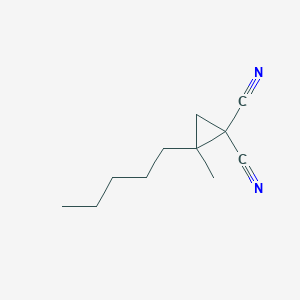
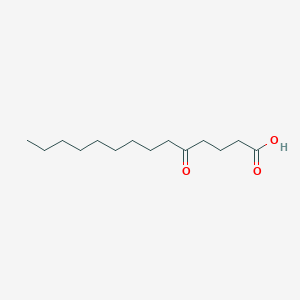
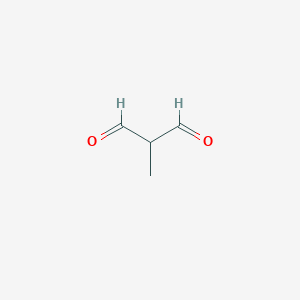
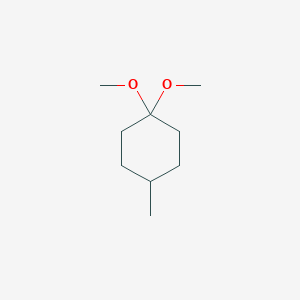
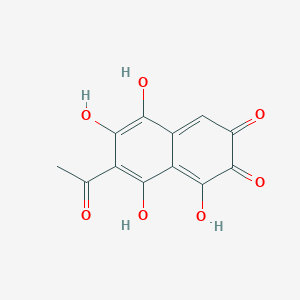
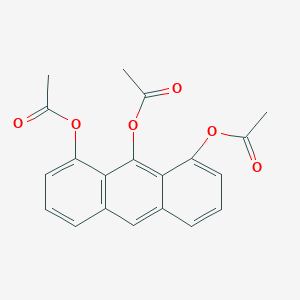

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
